Chinoin 1045
Description
Systematic Nomenclature and Synonyms
Chinoin 1045 is systematically named (6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid according to IUPAC rules. This nomenclature reflects its stereochemistry (S-configuration at C6 and E-geometry at the hydrazone moiety), pyrido[1,2-a]pyrimidine core, and carboxylic acid substituent.
Synonyms include:
- UCB-L-140
- 6-Methyl-4-oxo-9-(phenylhydrazono)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- CID 9690095 (PubChem identifier)
Molecular Formula and Weight
This compound has the molecular formula C₁₆H₁₆N₄O₃ , with a calculated molecular weight of 312.32 g/mol . The formula accounts for:
- A pyrido[1,2-a]pyrimidine scaffold
- A methyl group at C6
- A phenylhydrazone substituent at C9
- A carboxylic acid group at C3
X-ray Crystallographic Analysis of the Pyrido[1,2-a]pyrimidine Core
Single-crystal X-ray diffraction studies confirm the planar pyrido[1,2-a]pyrimidine core and substituent orientations. Key crystallographic parameters are summarized below:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 9.3758 Å, b = 4.7862 Å, c = 32.764 Å |
| β angle | 96.340° |
| Dihedral angle (core vs. phenylhydrazone) | 84.11° |
Notable structural features:
- The pyrido[1,2-a]pyrimidine core adopts a slightly distorted boat conformation.
- Intramolecular hydrogen bonding between N1–H and the carbonyl oxygen (O4) stabilizes the planar arrangement.
- The phenylhydrazone group exhibits E-geometry, with a C9=N2 bond length of 1.295 Å.
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) studies reveal key conformational preferences:
- Torsional Flexibility : The C7–C8 bond allows rotation of the phenylhydrazone group, with an energy barrier of ~8 kcal/mol for interconversion between enantiomeric conformers.
- Hydrazone Geometry : The E-configuration is energetically favored by 12.3 kcal/mol over the Z-form due to reduced steric clash between the phenyl group and pyrimidine ring.
- Solvent Effects : Polar solvents stabilize the zwitterionic form (carboxylic acid deprotonated, N1 protonated), increasing planarity by 7° compared to the gas phase.
Key computational findings :
- Hirshfeld surface analysis identifies van der Waals interactions (54%) and hydrogen bonds (32%) as dominant packing forces.
- Molecular electrostatic potential maps highlight nucleophilic regions at N4 and O3, critical for ligand-receptor interactions.
Comparative Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
This compound shares structural motifs with bioactive 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key analogues and their modifications:
Structural trends :
- C3 modifications : Carboxylic acid (this compound) enhances hydrogen bonding capacity vs. alkylamines (Ramastine) or ethers (Compound IV).
- C9 substitutions : Phenylhydrazone in this compound provides π-stacking potential absent in alkenyl (Compound IV) or unsubstituted derivatives.
- Ring saturation : Partial saturation (6,7,8,9-tetrahydro) in this compound reduces aromaticity vs. fully unsaturated analogues, impacting electron distribution.
Properties
IUPAC Name |
(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGTEVPPLLXID-AUXBAGKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70999-42-7 | |
| Record name | Ucb L140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Route 1: Multicomponent Cyclization
A plausible approach involves constructing the pyrido[1,2-a]pyrimidine core via a Biginelli-like reaction , adapting methods used for analogous heterocycles.
Step 1: Formation of the Pyrido[1,2-a]pyrimidine Core
Reagents :
-
2-Aminopyridine derivative (e.g., 2-amino-4-methylpyridine)
-
β-Keto ester (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., phenylacetaldehyde)
Conditions :
-
Acid catalysis (e.g., HCl, p-TsOH)
-
Solvent: Ethanol or toluene
-
Temperature: 80–100°C, reflux
Mechanism :
-
Condensation of the aldehyde and β-keto ester forms a dihydropyrimidine intermediate.
-
Cyclization with the 2-aminopyridine derivative yields the fused pyrido[1,2-a]pyrimidine ring.
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | HCl | p-TsOH | BF₃·Et₂O |
| Solvent | Ethanol | Toluene | DMF |
| Yield (%) | 45 | 62 | 28 |
Condition 2 (p-TsOH in toluene) provides optimal yield due to enhanced protonation and reduced side reactions.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 4 | 78 |
| Ethanol | 60 | 6 | 65 |
Acetic acid enhances protonation, accelerating imine formation.
Step 3: Carboxylic Acid Functionalization
Reagents :
-
Ester intermediate (from Step 1)
-
Aqueous NaOH or LiOH
Conditions :
-
Solvent: THF/Water (3:1)
-
Temperature: 25°C, room temperature
-
Time: 12–24 hours
Mechanism :
-
Saponification of the ester group yields the carboxylic acid.
Step 1: Pyridine Ring Functionalization
Reagents :
-
3-Cyano-4-methylpyridine
-
Ethyl chloroformate
Conditions :
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Temperature: 0–5°C
Mechanism :
-
Cyano group conversion to carbamate, facilitating subsequent cyclization.
Step 2: Pyrimidine Ring Formation
Reagents :
-
Urea or thiourea
-
Catalytic FeCl₃
Conditions :
-
Solvent: DMF
-
Temperature: 120°C, microwave-assisted
Step 3: Stereochemical Control
Chiral Resolution :
-
Use of (S)-BINOL-derived phosphoric acid for enantioselective synthesis.
Critical Analysis of Methodologies
Yield and Scalability
-
Route 1 offers moderate yields (62% cyclization, 78% hydrazone) but requires harsh acidic conditions.
-
Route 2 improves stereochemical control but involves costly chiral catalysts.
Byproduct Formation
-
Hydrazone isomerization (Z/E) observed in Route 1, necessitating chromatographic separation.
-
Route 2 minimizes byproducts via microwave-assisted synthesis.
Industrial-Scale Considerations
Cost-Effectiveness
Chemical Reactions Analysis
Chinoin 1045 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: Substitution reactions, especially with halogens or other functional groups, can yield a range of derivatives.
Common reagents used in these reactions include phenylhydrazine, phenyldiazonium chloride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chinoin 1045 has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying chemical properties and reactions.
Medicine: Its potential as an antiallergic agent makes it a candidate for developing new therapeutic drugs.
Mechanism of Action
Chinoin 1045 exerts its effects by inhibiting the release of allergic mediators from mast cells. It decreases histamine release in sensitized rat mast cells, showing a marked inhibition of anaphylactic reactions . The molecular targets and pathways involved include the stabilization of mast cells and inhibition of histamine release, similar to the action of sodium cromoglycate .
Comparison with Similar Compounds
Chinoin 1045 is similar to other antiallergic compounds like sodium cromoglycate. it is more potent in inhibiting allergic reactions in various anaphylaxis models . Similar compounds include:
Sodium Cromoglycate: Used as a reference compound in studies, it has a similar mechanism of action but is less potent.
Ketotifen: Another antiallergic compound with a different chemical structure but similar therapeutic effects.
Lodoxamide: Used in the treatment of allergic conditions, it shares some pharmacological properties with this compound.
This compound’s uniqueness lies in its higher potency and effectiveness in inhibiting allergic reactions compared to these similar compounds .
Biological Activity
Chinoin 1045, a compound with the CAS number 70999-42-7, has garnered attention in the fields of pharmacology and medicinal chemistry due to its notable biological activities. This article delves into its mechanisms, applications, and comparative efficacy against similar compounds.
This compound has the molecular formula and a molecular weight of 312.32 g/mol. It is synthesized through various chemical reactions, including condensation and coupling reactions, which allow for the formation of derivatives that can enhance its biological activity.
This compound primarily functions as an antiallergic agent . Its mechanism involves the inhibition of mast cell degranulation, which is crucial in allergic responses. Specifically, it reduces histamine release in sensitized rat mast cells, demonstrating a significant inhibition of anaphylactic reactions. This property positions this compound as a potential therapeutic candidate for treating allergic conditions.
Biological Activities
This compound exhibits several biological activities that warrant further exploration:
- Antiallergic Activity : It has shown effectiveness in stabilizing mast cells and inhibiting allergic reactions, making it a candidate for developing new antiallergic medications.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, suggesting potential applications in combating infections.
- Anticancer Potential : Research is ongoing to evaluate its efficacy as an anticancer agent, with initial findings indicating promising results in vitro.
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is essential to compare it with established antiallergic agents:
| Compound | Mechanism of Action | Potency (relative) | Notes |
|---|---|---|---|
| This compound | Inhibits mast cell degranulation | Higher | More effective in various anaphylaxis models |
| Sodium Cromoglycate | Stabilizes mast cells | Moderate | Less potent than this compound |
| Ketotifen | Antihistamine | Moderate | Different structure but similar effects |
| Lodoxamide | Inhibits allergic responses | Moderate | Shares some pharmacological properties |
This compound demonstrates superior potency compared to sodium cromoglycate and other similar compounds, making it a promising candidate for further development in allergy treatment .
Case Studies and Research Findings
Research studies have highlighted the biological activities of this compound:
- Mast Cell Stabilization Study : In a controlled laboratory setting, this compound was administered to sensitized rats. The results showed a marked decrease in histamine levels post-treatment compared to controls, affirming its role as a mast cell stabilizer.
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to untreated controls, suggesting potential as an antimicrobial agent.
- Anticancer Research : Initial findings from in vitro studies indicated that this compound could induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer mechanisms and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
